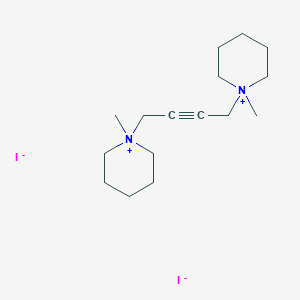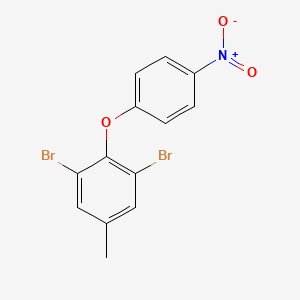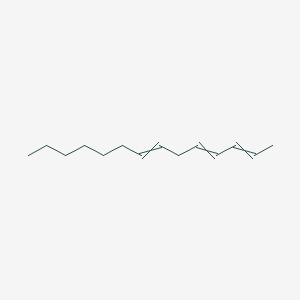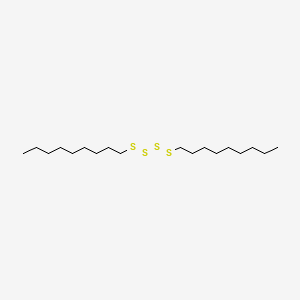
7-(3-Methoxyphenyl)heptane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methoxyphenyl)heptane-1,4-diol is an organic compound with the molecular formula C14H22O3 It features a heptane backbone with a methoxyphenyl group attached to the third carbon and hydroxyl groups on the first and fourth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)heptane-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methoxybenzene with a suitable heptane derivative. This is followed by selective hydroxylation at the first and fourth positions of the heptane chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Methoxyphenyl)heptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-(3-methoxyphenyl)heptane-1,4-dione, while reduction can produce this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(3-Methoxyphenyl)heptane-1,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(3-Methoxyphenyl)heptane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(3-Hydroxyphenyl)heptane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(3-Methoxyphenyl)heptane-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
7-(3-Methoxyphenyl)heptane-1,4-diol acetate: An ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.
Eigenschaften
CAS-Nummer |
112778-17-3 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
7-(3-methoxyphenyl)heptane-1,4-diol |
InChI |
InChI=1S/C14H22O3/c1-17-14-9-3-6-12(11-14)5-2-7-13(16)8-4-10-15/h3,6,9,11,13,15-16H,2,4-5,7-8,10H2,1H3 |
InChI-Schlüssel |
OSHIOLQILCWFQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

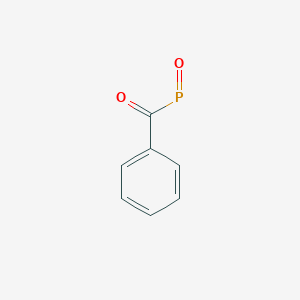
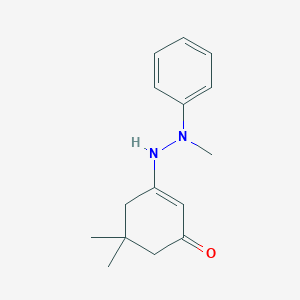
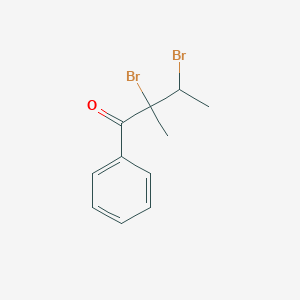
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
